ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate
Description
Evolution of Indole-Piperidine Hybrid Molecules in Medicinal Chemistry
Indole-piperidine hybrids have emerged as privileged scaffolds in drug discovery due to their dual capacity for receptor modulation and metabolic stability. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, has been extensively studied for its role in neurotransmitter mimicry, particularly in serotonin and dopamine pathways. Piperidine, a six-membered nitrogen-containing heterocycle, complements this by offering conformational rigidity and hydrogen-bonding capabilities. Early work in the 2010s demonstrated that combining these motifs enhanced blood-brain barrier permeability, making such hybrids attractive for central nervous system (CNS) therapeutics.
A pivotal advancement occurred in 2018 with the development of indole-piperazine-pyrimidine (IPP) scaffolds, where piperazine-linked indole derivatives exhibited dual affinity for adenosine A~2A~ and dopamine D~2~ receptors. SAR studies revealed that C2 methylation on the indole ring (e.g., compounds 15 and 16 ) improved binding to A~2A~AR (K~i~ = 8.7–11.2 μM), while a methoxy group at C7 (compound 17 ) further enhanced potency. Parallel research on 5-HT~6~R antagonists identified halogen substitutions at C5/C6 of the indole core as critical for nanomolar affinity (e.g., compound 22a , K~i~ = 0.085 nM). These findings underscored the versatility of indole-piperidine hybrids in addressing neurodegenerative and psychiatric disorders.
Historical Development of N-Acylpiperidine Research
N-Acylpiperidines, characterized by an acyl group attached to the piperidine nitrogen, gained prominence in the 2000s as intermediates for alkaloid synthesis and kinase inhibitors. The 2013 total synthesis of (+)-batzellaside B marked a milestone, utilizing L-arabinose to construct a C-alkylated piperidine iminosugar with a stereochemically complex N-acyl group. Sharpless asymmetric dihydroxylation enabled efficient piperidine functionalization, achieving a 3.3% overall yield and establishing protocols for stereocontrol.
In 2024, Ag(I)/PPh~3~-catalyzed cycloisomerization of tryptamine-ynamides enabled diastereoselective synthesis of spiro[indole-3,4'-piperidine] derivatives, showcasing N-acylpiperidines’ adaptability to catalytic methods. Key intermediates stabilized via cation-π-π interactions demonstrated gram-scale feasibility, with subsequent derivatizations yielding azepino[4,5-b]indoles and reduced amine analogs. These innovations highlighted N-acylpiperidines’ role in accessing structurally diverse alkaloid-like compounds.
Significance of Carbamate-Protected Piperidines in Chemical Research
Carbamate protection of piperidine amines has been instrumental in mitigating undesired nucleophilic reactivity during multi-step syntheses. Ethyl piperidine-1-carboxylates, such as the title compound, offer stability under acidic and basic conditions while permitting selective deprotection. In the synthesis of spiro[indole-3,4'-piperidine] scaffolds, carbamate groups facilitated intermediate stabilization through non-covalent interactions with catalytic silver complexes. This approach enabled precise control over spirocyclic quaternary carbon formation, critical for natural product analogs like communesin and koumine.
Comparative studies of protecting groups revealed that carbamates outperform tert-butoxycarbonyl (Boc) groups in sterically congested environments, as evidenced by the 91% yield in gram-scale spiroindolenine synthesis. The ethyl carbamate moiety in the title compound thus represents a strategic choice for balancing stability and reactivity in complex heterocyclic systems.
Emergence of Indole-1-ylacetyl Functionalization Strategies
Functionalization of the indole nitrogen with acetyl groups has evolved to address challenges in regioselectivity and electronic modulation. Early methods, such as Friedel-Crafts acylations, often suffered from poor C3 selectivity, but advances in transition-metal catalysis resolved these limitations. For example, rhodium-catalyzed cyclization of alkynylanilines with isocyanates provided efficient access to C3-acylated indoles.
The indole-1-ylacetyl motif in the title compound likely derives from nucleophilic acylation strategies, where the indole nitrogen reacts with acetyl chloride derivatives under basic conditions. This approach, coupled with peptide coupling reagents like HATU, enables efficient conjugation to piperidine amines. Recent work on indole-piperazine hybrids demonstrated that acetyl linkers enhance D~2~R agonism by optimizing spacer length and electronic properties. In compound 16 , a two-carbon acetyl spacer yielded EC~50~ = 40.2 μM at D~2~R, underscoring the pharmacophoric importance of this functional group.
Properties
IUPAC Name |
ethyl 4-[(2-indol-1-ylacetyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-24-18(23)20-11-8-15(9-12-20)19-17(22)13-21-10-7-14-5-3-4-6-16(14)21/h3-7,10,15H,2,8-9,11-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOMCMQXHKBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate typically involves the reaction of 1H-indole-1-acetic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of reactants to the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : C18H23N3O3
- Molecular Weight : 329.4 g/mol
- IUPAC Name : Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate
- SMILES Notation : CCOC(=O)N1CCC(CC1)NC1=CN=CC=C1
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study Findings : In vitro studies have shown that certain piperidine derivatives can significantly reduce cell viability in various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. The mechanisms may involve:
- Inhibition of Neuroinflammation : Compounds similar to this compound have been shown to reduce inflammatory markers in neuronal cultures.
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, providing a protective effect against neurodegeneration.
Therapeutic Applications
Given its biological activities, this compound holds potential for various therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Development of novel anticancer agents |
| Neurology | Treatment for neurodegenerative diseases |
| Pain Management | Analgesic properties under investigation |
Mechanism of Action
The mechanism of action of ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl analog (–7) exhibits higher lipophilicity (logP = 3.21) compared to pyridine-containing analogs, which may influence membrane permeability and metabolic stability .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl analog (logP = 3.21) is more lipophilic than pyridine-based derivatives, which typically have lower logP values due to polar nitrogen atoms. The indole acetyl group in the target compound may increase logP, favoring blood-brain barrier penetration but risking solubility limitations .
- Synthetic Accessibility : The tert-butyl carboxylate in and is often used as a protecting group, whereas the ethyl carboxylate in the target compound may offer easier deprotection or metabolic cleavage .
Biological Activity
Ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate is a synthetic compound with a structure that incorporates an indole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is ethyl 4-[(2-indol-1-ylacetyl)amino]piperidine-1-carboxylate, and it has the following chemical structure:
The synthesis typically involves the reaction of 1H-indole-1-acetic acid with piperidine and ethyl chloroformate under controlled conditions, often using bases like triethylamine to facilitate the reaction. The reaction is generally carried out in solvents such as dichloromethane or toluene to ensure complete conversion of reactants to the desired product .
Anticancer Activity
Indole derivatives are known for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with indole structures can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity against a range of pathogens. The indole moiety is often associated with enhanced antimicrobial effects, making it a candidate for further exploration in developing new antibiotics .
The mechanism of action involves binding to specific receptors and enzymes, modulating their activity. The interaction with cellular targets can influence various signaling pathways, leading to biological effects such as cell cycle arrest and apoptosis .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound. For example, a study evaluated its cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have further validated the anticancer efficacy of this compound. For instance, administration of this compound led to reduced tumor growth in xenograft models, indicating its potential for therapeutic use .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with piperidine-based scaffolds. For example, acylation reactions using activated esters (e.g., NHS esters) or carbodiimide coupling agents (e.g., EDC/HOBt) are common. Optimization may include varying solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or LC-MS is critical. Precedents from analogous piperidine carboxylate syntheses suggest yields can be improved by protecting amine groups during intermediate steps .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of indole protons (δ 7.0–7.5 ppm), piperidine carbons (~45–55 ppm), and ester carbonyl signals (~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments.
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and ester C-O stretches (~1250 cm).
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated in analogous piperidine carboxylate structures .
Q. How can crystallization conditions be optimized to obtain high-purity single crystals for structural analysis?
- Methodological Answer : Use solvent diffusion or slow evaporation with polar/non-polar solvent pairs (e.g., dichloromethane/hexane). Temperature gradients (4°C to room temperature) and seeding techniques improve crystal growth. Pre-saturation of solutions with the compound reduces nucleation density. For hygroscopic intermediates, anhydrous conditions are essential .
Advanced Research Questions
Q. What computational methods are recommended to predict reaction pathways and transition states for the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction mechanisms, such as acylation or nucleophilic substitution. Transition state analysis using intrinsic reaction coordinate (IRC) methods identifies energy barriers. Coupling computational results with experimental data (e.g., kinetic studies) refines reaction models. Institutions like ICReDD employ such workflows to accelerate reaction discovery .
Q. How can researchers address contradictions in spectroscopic data, such as unexpected NMR splitting or MS fragmentation patterns?
- Methodological Answer :
- NMR Anomalies : Variable-temperature NMR or COSY/NOESY experiments resolve dynamic effects (e.g., rotamers). Deuterated solvents and paramagnetic relaxation agents clarify splitting patterns.
- MS Discrepancies : Isotopic labeling or tandem MS (MS/MS) distinguishes fragmentation pathways. Compare experimental spectra with in silico predictions (e.g., using CFM-ID).
Cross-validation with alternative techniques (e.g., X-ray) resolves ambiguities, as seen in spiro-piperidine derivative studies .
Q. What strategies mitigate side reactions during indole-piperidine coupling, such as over-acylation or dimerization?
- Methodological Answer :
- Controlled Stoichiometry : Limit acylating agent equivalents (1.1–1.3 eq.) to minimize over-acylation.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines.
- Additives : Scavengers like DMAP or molecular sieves absorb excess reagents.
- Reaction Monitoring : Real-time LC-MS detects intermediates and byproducts early, enabling rapid adjustments .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products. Reference safety data from analogous indole-piperidine derivatives for hazard thresholds .
Data-Driven Research Questions
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?
- Methodological Answer :
- Dose-Response : Nonlinear regression (e.g., Hill equation) models EC/IC values.
- SAR : Principal component analysis (PCA) or partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity.
- Machine Learning : Train models (e.g., random forests) on public databases (ChEMBL) to predict novel analogs .
Q. How can researchers reconcile discrepancies between computational predictions (e.g., docking scores) and experimental biological activity?
- Methodological Answer :
- Docking Refinement : Include solvation effects and protein flexibility in molecular dynamics (MD) simulations.
- Experimental Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy).
- Data Triangulation : Cross-reference with crystallographic data (e.g., ligand-protein co-structures) to validate binding poses .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound, given its structural similarity to known irritants or toxicants?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Reference safety data sheets (SDS) for tert-butyl indole-piperidine analogs, which highlight respiratory and dermal hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
